molecular formula C13H19F2N5 B11748343 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748343
M. Wt: 283.32 g/mol
InChI Key: BREDYKXTLIGTCE-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine include other pyrazole derivatives, such as:

  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 1-ethyl-4-methyl-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoroethyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-20-12(10(2)6-17-20)8-16-7-11-4-5-19(18-11)9-13(14)15/h4-6,13,16H,3,7-9H2,1-2H3

InChI Key

BREDYKXTLIGTCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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